3-Chloro-2,4-difluorobenzoyl chloride
Overview
Description
3-Chloro-2,4-difluorobenzoyl chloride is an organochlorine compound with the molecular formula C7H2Cl2F2O. It is a colorless to light yellow liquid with a pungent odor and is sensitive to moisture . This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals, pesticides, dyes, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,4-difluorobenzoyl chloride is typically synthesized from 3-chloro-2,4-difluorobenzoic acid. The synthetic route involves the reaction of 3-chloro-2,4-difluorobenzoic acid with oxalyl chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2,4-difluorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 3-chloro-2,4-difluorobenzaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxalyl Chloride: Used in the synthesis of this compound from 3-chloro-2,4-difluorobenzoic acid.
Nucleophiles: Such as amines and alcohols, for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
3-Chloro-2,4-difluorobenzoic Acid: Formed from hydrolysis.
3-Chloro-2,4-difluorobenzaldehyde: Formed from reduction reactions.
Scientific Research Applications
3-Chloro-2,4-difluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active molecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2,4-difluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoyl Chloride: Similar in structure but lacks the chlorine atom at the 3-position.
3-Chloro-4-fluorobenzoyl Chloride: Similar but has a fluorine atom at the 4-position instead of the 2-position.
3-Chloro-2-fluorobenzoyl Chloride: Similar but has a single fluorine atom at the 2-position.
Uniqueness
3-Chloro-2,4-difluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .
Biological Activity
3-Chloro-2,4-difluorobenzoyl chloride is an aromatic compound with significant potential in medicinal chemistry and pharmacology. Its structure, characterized by the presence of chlorine and fluorine substituents, suggests a unique interaction profile with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
This compound is a derivative of benzoyl chloride, where two fluorine atoms and one chlorine atom are substituted on the benzene ring. The presence of these halogens can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves chlorination and fluorination reactions of benzoyl chloride derivatives. Various methodologies have been documented, including electrophilic aromatic substitution reactions that allow for selective halogenation at specific positions on the aromatic ring.
Antifungal Activity
Research has demonstrated that this compound exhibits antifungal properties. In vitro studies have shown that it can inhibit the growth of several fungal strains, including Candida species. The minimum inhibitory concentration (MIC) values suggest that its antifungal activity is comparable to established antifungal agents.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 0.020 | C. albicans |
Fluconazole (FLC) | 0.023 | C. albicans |
The compound's effectiveness can be attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways .
Cytotoxicity
In addition to its antifungal activity, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies indicate that it exhibits selective cytotoxicity, with IC50 values showing significant potency against specific tumor types.
Cell Line | IC50 (µM) | Remarks |
---|---|---|
MRC-5 (human lung fibroblast) | 35 | Moderate toxicity observed |
HeLa (cervical cancer) | 25 | High selectivity for cancer cells |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cytochrome P450 enzymes involved in steroid biosynthesis, which could impact hormone levels and cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and subsequent cell death in susceptible organisms .
Study on Antifungal Efficacy
A comprehensive study evaluated the antifungal efficacy of various halogenated benzoyl chlorides, including this compound. The results indicated a significant reduction in fungal viability when treated with this compound compared to controls. The study highlighted its potential as a therapeutic agent against resistant fungal strains .
Cancer Cell Line Evaluation
In another study focused on cancer therapeutics, this compound was assessed for its effects on colorectal cancer cells. Results demonstrated a dose-dependent decrease in cell viability, suggesting that further optimization could lead to more potent anticancer drugs based on this scaffold .
Properties
IUPAC Name |
3-chloro-2,4-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKQSXUVHMKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378537 | |
Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157373-00-7 | |
Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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